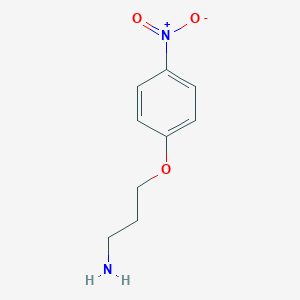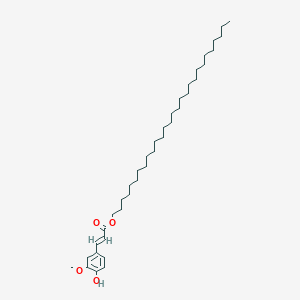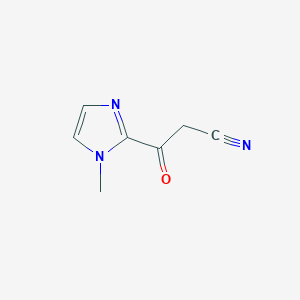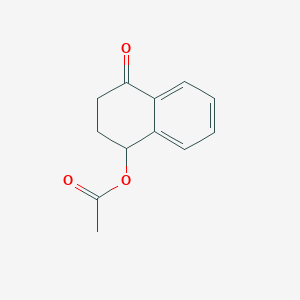
4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate
Descripción general
Descripción
“4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate” is a chemical compound with the molecular formula C12H12O3 . It is also known by its synonyms 4-(acetyloxy)-3,4-dihydro-1(2H)-Naphthalenone .
Molecular Structure Analysis
The molecular weight of “4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate” is 204.22 . The exact structure can be determined using techniques like NMR spectroscopy .Physical And Chemical Properties Analysis
The density of “4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate” is approximately 1.209±0.06 g/cm3, and its boiling point is around 423.6±38.0 °C .Aplicaciones Científicas De Investigación
Catalysis and Reaction Mechanisms
- Copper(II) Acetate Catalysis : The oxidation of 1,2,3,4-tetrahydronaphthalene, closely related to 4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate, is significantly accelerated by copper(II) acetate in the presence of lithium chloride. This reveals its potential in catalytic applications (Imamura et al., 1976).
Chemical Synthesis and Modification
- Regioselective Bromination : Research on the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene demonstrates its potential in chemical synthesis, particularly in the creation of various brominated compounds (Pankratov et al., 2004).
- Synthesis of Enamides from Ketones : A study on the preparation of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide showcases the applicability of tetrahydronaphthalene derivatives in the synthesis of enamides, a class of valuable organic compounds (Zhao et al., 2011).
Crystallography and Molecular Structure
- Hydrogen Bonding and Crystal Structure : The crystal structure of related compounds such as 4-oxo-1,2,3,4-tetrahydronaphthalene-carboxylic acid involves intricate hydrogen bonding, indicating potential applications in crystallography and molecular design (Barcon et al., 2001).
Bioactive Compounds and Medical Research
- Cytotoxic Activity : Certain derivatives, such as 5-hydroxy-4-oxo-2-(2-oxopropyl)-1,2,3,4-tetrahydronaphthalen-1-yl acetate, exhibit strong cytotoxic activity against human central nervous system cancer, highlighting their potential in medical research (Li et al., 2018).
Miscellaneous Applications
- Synthesis of Decahydronaphthalene Derivatives : Research on the synthesis of 2,3,4a,6,8a-penta-acetoxy decahydronaphthalene from 1,2,3,4-tetrahydronaphthalen-2-ol suggests its utility in the creation of complex organic structures (Oztaskin et al., 2009).
Propiedades
IUPAC Name |
(4-oxo-2,3-dihydro-1H-naphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8(13)15-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHPPODVWBDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586549 | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |
CAS RN |
153259-54-2 | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



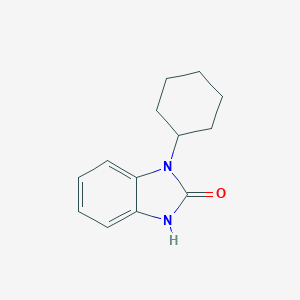
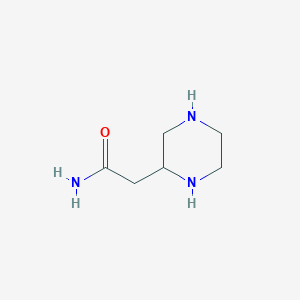
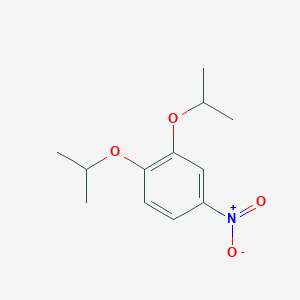
![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)
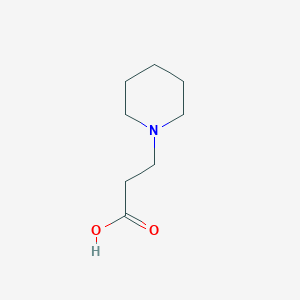
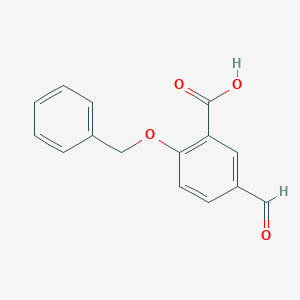
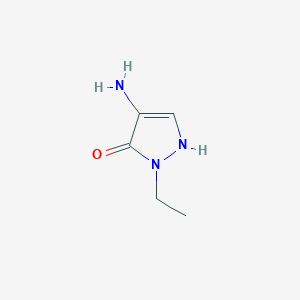
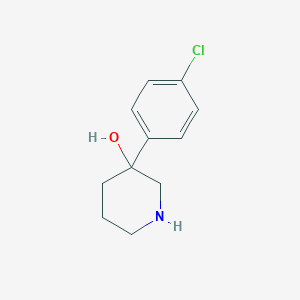
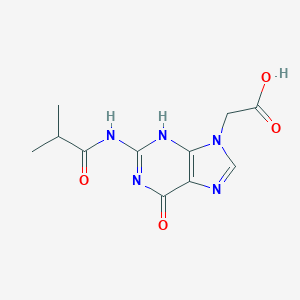
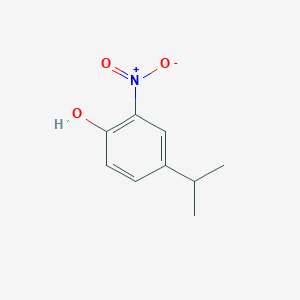
![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)
